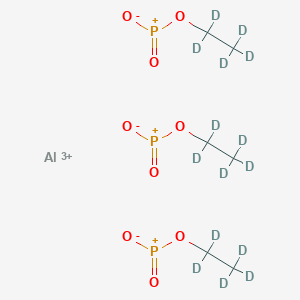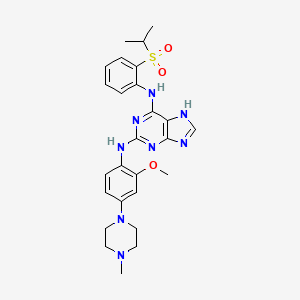
Fasn-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Fasn-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Fasn-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Fasn-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study fatty acid biosynthesis and its inhibition.
Biology: this compound is employed in research to understand the role of fatty acid biosynthesis in cellular processes and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications in treating bacterial infections and diseases associated with fatty acid metabolism, such as cancer and metabolic disorders.
作用機序
Fasn-IN-6 exerts its effects by inhibiting the enzyme fatty acid synthase, which is crucial for the de novo synthesis of fatty acids. This inhibition disrupts the production of palmitate, a key fatty acid involved in lipid metabolism and cellular signaling. The molecular targets of this compound include the active sites of fatty acid synthase, where it binds and prevents the enzyme from catalyzing the synthesis of fatty acids. This disruption leads to a decrease in lipid accumulation and affects various cellular pathways involved in metabolism and inflammation .
類似化合物との比較
Fasn-IN-6 is unique compared to other fatty acid biosynthesis inhibitors due to its high potency and specificity. Similar compounds include:
Denifanstat (TVB-2640): Another fatty acid synthase inhibitor with applications in treating non-alcoholic steatohepatitis and certain cancers.
C75: A well-known fatty acid synthase inhibitor used in research to study metabolic diseases and cancer.
Orlistat: A lipase inhibitor that also affects fatty acid synthase, used primarily as an anti-obesity drug.
This compound stands out due to its specific antibacterial properties and its potential for use in a broader range of scientific research applications .
特性
分子式 |
C24H16BrF4N3O2 |
|---|---|
分子量 |
534.3 g/mol |
IUPAC名 |
4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H16BrF4N3O2/c25-21-9-6-18(11-20(21)24(27,28)29)30-12-16-13-32(19-7-4-14(5-8-19)23(33)34)31-22(16)15-2-1-3-17(26)10-15/h1-11,13,30H,12H2,(H,33,34) |
InChIキー |
BBCNDXNURGQGSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NN(C=C2CNC3=CC(=C(C=C3)Br)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


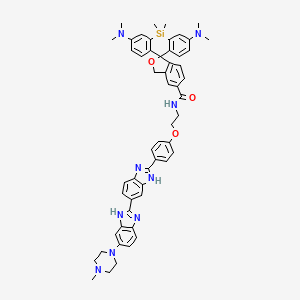
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
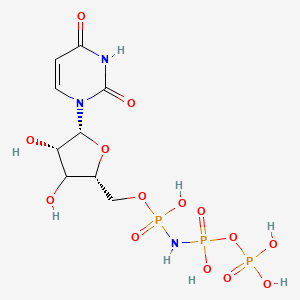
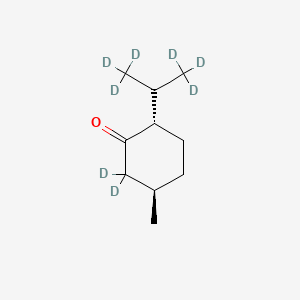
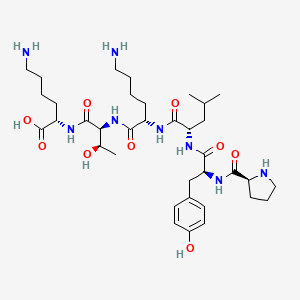
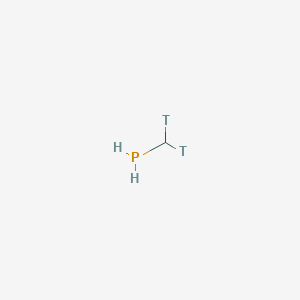
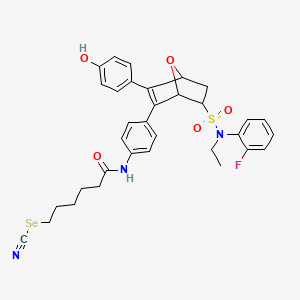
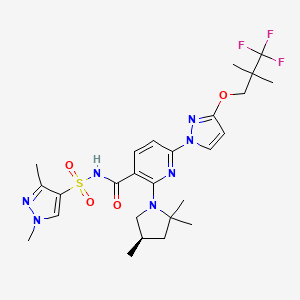
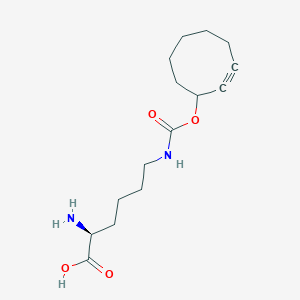
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)
